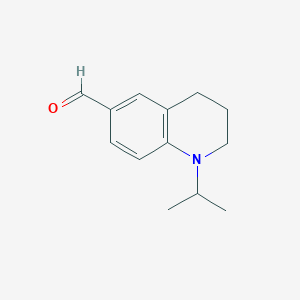

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde

Overview

Description

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid.

Reduction: Formation of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-methanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but different functional groups.

Quinoline-6-carbaldehyde: Another derivative of quinoline with an aldehyde group at a different position.

Uniqueness

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde is unique due to the presence of the isopropyl group and the specific positioning of the aldehyde group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde (CAS No. 179406-88-3) is a nitrogen-containing heterocyclic compound with a molecular formula of C13H17NO and a molecular weight of 203.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

The synthesis of this compound typically involves the reaction of isopropyl and quinoline derivatives under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can yield different derivatives with distinct biological activities .

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO |

| Molecular Weight | 203.28 g/mol |

| CAS Number | 179406-88-3 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies show that it may inhibit viral replication in specific models. For instance, its derivatives have been shown to interact with viral proteins, potentially disrupting their function and reducing viral load .

The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. The aldehyde functional group may facilitate binding to enzymes or receptors involved in disease pathways. This interaction could modulate enzymatic activity or receptor signaling, leading to therapeutic effects .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various quinoline derivatives including this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated IC50 values ranging from 5 to 15 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Antiviral Activity

Another research effort focused on the antiviral potential of this compound against influenza viruses. The study reported that treatment with this compound resulted in a significant reduction in viral titers in infected cell cultures compared to untreated controls .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with related compounds such as 1,2,3,4-tetrahydroisoquinoline and quinoline derivatives.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity (IC50 µg/mL) | Antiviral Activity (IC50 µg/mL) |

|---|---|---|

| This compound | 5 - 15 | Not specified |

| 1,2,3,4-Tetrahydroisoquinoline | 10 - 20 | Not applicable |

| Quinoline | >20 | Not applicable |

Properties

IUPAC Name |

1-propan-2-yl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10(2)14-7-3-4-12-8-11(9-15)5-6-13(12)14/h5-6,8-10H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIVOFOKXXHVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390143 | |

| Record name | 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179406-88-3 | |

| Record name | 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.